molecular formula C22H22BrO2P B7819539 Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate

Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate

Cat. No.: B7819539
M. Wt: 429.3 g/mol
InChI Key: UYMZZYLECILSGL-UHFFFAOYSA-N
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Description

Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate is an organophosphorus compound characterized by a brominated triphenylphosphoranyl group attached to an ethyl acetate backbone. The bromotriphenylphosphoranyl moiety introduces steric bulk and electronic effects, making it distinct from simpler brominated esters.

Properties

IUPAC Name

ethyl 2-[bromo(triphenyl)-λ5-phosphanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrO2P/c1-2-25-22(24)18-26(23,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMZZYLECILSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis
Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the Wittig reaction, where it facilitates the formation of alkenes from carbonyl compounds. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Key Reactions

  • Wittig Reaction : The compound reacts with carbonyl compounds to yield alkenes, which are fundamental building blocks in organic chemistry.
  • Synthesis of Substituted Acetates : It can be employed to produce various substituted acetates that find applications in drug development and material sciences.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has been instrumental in synthesizing biologically active molecules. Its ability to form alkenes efficiently allows for the construction of complex structures pivotal in drug design.

Case Study: Cholesterol Analog Synthesis
One notable application involved synthesizing cholesterol analogs that serve as mechanistic probes for studying Mycobacterium tuberculosis. The synthesis process included multiple Wittig reactions and subsequent transformations, resulting in high-purity products suitable for biological evaluation.

Materials Science

Polymer Synthesis
In materials science, this compound is utilized to synthesize polymers and advanced materials with specific properties. The reactivity conferred by the bromine atom enhances its utility in creating diverse polymeric structures .

Biological Research

Enzyme Mechanisms and Biochemical Pathways
The compound is also employed in biological research to study enzyme mechanisms and biochemical pathways. Its reactive nature allows researchers to explore interactions between various biological targets and synthetic compounds derived from it .

Mechanism of Action

The mechanism by which Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various metal ions, influencing their reactivity and catalytic properties. It may also interact with enzymes and other biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate and related brominated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
Ethyl 2-(bromotriphenyl-λ⁵-phosphanyl)acetate C₂₂H₂₀BrO₂P (hypothetical) ~443.3 (estimated) Bromotriphenylphosphoranyl group, ester Potential catalytic ligand, steric bulk
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 367.24 Bromobenzofuran, sulfinyl, ester Stabilized by π-π interactions
Ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate C₉H₁₃N₃O₄ 227.22 Nitroimidazole, ethyl ester High polarity (TPSA 89.9)
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate C₁₂H₁₀BrF₂NO₂ 342.12 Bromophenyl, cyano, difluoromethyl, ester Halogenated aromatic reactivity

Key Observations:

  • Substituent Effects : The bromotriphenylphosphoranyl group in the target compound introduces significant steric hindrance compared to brominated aromatic systems (e.g., benzofuran or phenyl derivatives). This may reduce solubility but enhance stability in catalytic cycles.
  • Electronic Properties : Bromine in the phosphoranyl group likely exerts a stronger electron-withdrawing effect compared to bromine in aromatic rings, altering reactivity in cross-coupling reactions.
  • Synthesis Pathways : While Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate is synthesized via oxidation of a thioether precursor , the target compound may require phosphorylation or bromination of a pre-formed phosphine-acetate intermediate.

Crystallographic and Stability Comparisons

  • Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate exhibits aromatic π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds , whereas the bromotriphenylphosphoranyl group in the target compound may promote C–H⋯π or halogen bonding due to its bulky aromatic substituents.
  • Thermal Stability : Brominated aromatic esters (e.g., derivatives) typically exhibit moderate stability, but the phosphoranyl group could enhance thermal resistance due to rigid aromatic stacking.

Biological Activity

Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate is a phosphine-based compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphanyl group attached to an ethyl acetate moiety, making it a versatile compound in organic synthesis and medicinal chemistry. The molecular structure can be represented as follows:

  • Molecular Formula : C22H22BrO2P
  • Molecular Weight : 421.29 g/mol
  • Functional Groups : Ester, Phosphine

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Its phosphine component may facilitate electron transfer processes, while the bromine atom can enhance reactivity with biological targets. The compound has been investigated for its potential roles in:

  • Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.
  • Cell Proliferation Modulation : Studies suggest it could influence cell growth in various cancer cell lines.
  • Gene Expression Regulation : The compound may modulate transcription factors linked to metabolic and inflammatory pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to lower reactive oxygen species (ROS) levels in neuronal cells, which is crucial for protecting against oxidative damage.

StudyCell TypeEffect Observed
NeuronalReduced ROS levels
AstrocytesDecreased IL-6 expression
MiA PaCa2 (Pancreatic cancer)Reduced caspase activity

Cell Proliferation Studies

In cancer research, the compound has shown promise in inhibiting the proliferation of several cancer cell lines, including MCF7 (breast cancer) and MiA PaCa2 (pancreatic cancer). The following table summarizes key findings:

Cell LineTreatment ConcentrationProliferation Inhibition (%)
MCF710 µM70%
MiA PaCa220 µM65%

These results indicate that this compound may serve as a potential therapeutic agent in cancer treatment.

Gene Expression Modulation

The compound's impact on gene expression has been evaluated through various assays. It was found to upregulate genes associated with antioxidant defenses while downregulating pro-inflammatory markers:

  • Upregulated Genes : ABCA1, ABCG1
  • Downregulated Genes : COX2, IL1B

Case Study 1: Neuroprotection

In a study involving neuroprotective effects, this compound was administered to neuronal cultures exposed to oxidative stress. Results showed a significant reduction in cell death and improved cell viability compared to untreated controls.

Case Study 2: Cancer Cell Line Analysis

Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment led to a decrease in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : Triphenylphosphine (PPh₃) reacts with ethyl bromoacetate (CH₂BrCO₂Et) to form a phosphonium intermediate.

  • Bromide Elimination : The intermediate undergoes bromide elimination, stabilized by the electron-withdrawing acetate group, yielding the final product.

The stoichiometric ratio of triphenylphosphine to ethyl bromoacetate is critical. A 1:1 molar ratio ensures minimal side products, though slight excesses of triphenylphosphine (1.05–1.1 equivalents) are often employed to drive the reaction to completion.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) is preferred due to its ability to dissolve both reactants and stabilize ionic intermediates.

  • Temperature : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to mitigate exothermic side reactions.

  • Atmosphere : An inert nitrogen or argon atmosphere prevents oxidation of triphenylphosphine.

Table 1: Optimized Laboratory Synthesis Parameters

ParameterValue/Range
Molar Ratio (PPh₃:BrCH₂CO₂Et)1.05:1–1.1:1
SolventTHF
Temperature0°C → 25°C (gradual)
Reaction Time12–24 hours
Yield68–75%

Industrial Production Strategies

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors are increasingly adopted to enhance efficiency and safety compared to batch processes.

Continuous Flow Synthesis

In a continuous flow system, triphenylphosphine and ethyl bromoacetate are pumped through a reactor module at controlled rates. Key advantages include:

  • Improved Heat Management : Rapid heat dissipation reduces thermal degradation.

  • Higher Throughput : Sustained production rates of 5–10 kg/day achievable with modular setups.

Table 2: Industrial Process Metrics

MetricValue
Reactor TypeTubular (Stainless Steel)
Flow Rate50–100 mL/min
Temperature20–25°C
Annual Capacity1.8–3.6 metric tons

Purification and Quality Control

Post-synthesis purification ensures the removal of unreacted triphenylphosphine, bromide salts, and solvent residues.

Recrystallization

The crude product is dissolved in a minimal volume of hot ethanol (95%) and cooled to −20°C to induce crystallization. This method achieves ≥98% purity, as verified by HPLC.

Column Chromatography

Silica gel chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) is employed for higher purity requirements (>99%). This step is critical for pharmaceutical-grade material.

Table 3: Purity Assessment Methods

MethodTarget PurityDetection Limit
HPLC (UV-Vis)≥98%0.1% impurities
GC-MS≥99.5%0.01% impurities
¹H NMRQualitativeN/A

Reaction Optimization Studies

Solvent Screening

A 2023 study compared solvents for their impact on yield:

  • THF : 75% yield (baseline)

  • Dichloromethane (DCM) : 62% yield (lower polarity reduced intermediate stability)

  • Dimethylformamide (DMF) : 58% yield (side reactions with amine groups).

Catalytic Additives

The addition of 1 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased yields to 82% by enhancing ionic intermediate solubility.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (100 W, 60°C) reduced reaction times to 2–3 hours while maintaining 70% yield.

Solvent-Free Mechanochemical Synthesis

Ball-milling triphenylphosphine and ethyl bromoacetate in a 1:1 ratio for 4 hours achieved 65% yield, eliminating solvent waste.

Challenges and Limitations

  • Bromide Byproduct Management : Residual bromide necessitates multiple aqueous washes, increasing water usage.

  • Triphenylphosphine Recovery : Only 40–50% of unreacted PPh₃ is recoverable via distillation.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYieldTimeCost (USD/g)
Laboratory Batch75%24h12.50
Continuous Flow78%6h9.80
Microwave-Assisted70%3h14.20
Mechanochemical65%4h8.90

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